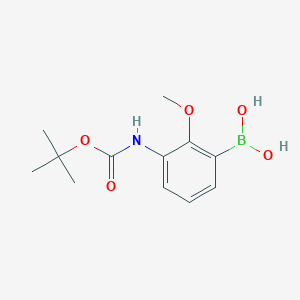

1-(Pyridin-2-yl)heptadecan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

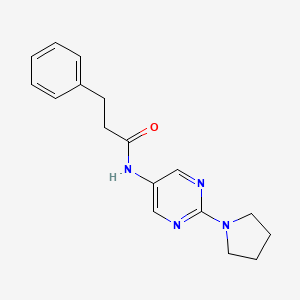

1-(Pyridin-2-yl)heptadecan-1-one, also known as PHD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the family of alkylpyridines and has a long alkyl chain.

科学的研究の応用

Synthesis and Catalytic Applications

1-(Pyridin-2-yl)heptadecan-1-one and its derivatives play a significant role in synthetic chemistry. Advances in the chemistry of pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and their complexes, have led to developments in multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, functional soft materials, and surface structures. Additionally, they are used in catalysis, highlighting their versatility in chemical synthesis and applications (Halcrow, 2014).

DNA Intercalation and Anticancer Activity

A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, was found to be a DNA intercalative human topoisomerase IIα catalytic inhibitor with strong activity and less DNA toxicity than traditional drugs. This compound shows promise in caspase 3-independent anticancer activity, differentiating it from other drugs like etoposide (Jeon et al., 2017).

Proton Transfer and Luminescence

Studies on 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives reveal three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes result in dual luminescence and have implications for the development of novel materials and molecular switches (Vetokhina et al., 2012).

Electronic Applications

The synthesis of a donor-acceptor copolymer incorporating pyridine groups showed potential for application in organic electronics, such as thin-film transistors. These materials exhibit good solubility and thermal stability, essential for solution-processed devices (Wu et al., 2018).

Fluorescence-Responsive Sensing

Pyridine derivatives have been used to design chemosensors, like the one for Zn(2+) detection. These sensors act as "off-on-off" molecular switches and logic gates, demonstrating the potential of pyridine derivatives in analytical chemistry and environmental monitoring (Li et al., 2012).

Redox Chemistry and Magnetic Properties

Pyridine-modulated ligands have been used to synthesize heptametal(II) complexes. These studies have explored the electrochemical properties and magnetic interactions in these complexes, contributing to the field of molecular magnetism and redox chemistry (Ismayilov et al., 2009).

特性

IUPAC Name |

1-pyridin-2-ylheptadecan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24)21-18-16-17-20-23-21/h16-18,20H,2-15,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKPQXLBKPGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)heptadecan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)

![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)

![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)

![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)